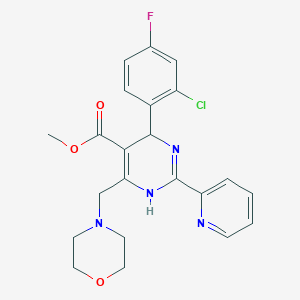
Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and pyridine derivatives. The reaction conditions may involve:
Condensation reactions: Using catalysts such as acids or bases.
Cyclization reactions: Forming the dihydropyrimidine ring.
Functional group modifications: Introducing the morpholinomethyl and ester groups.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:
Continuous flow reactors: For better control over reaction parameters.
Purification techniques: Such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids, bases, or transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, leading to changes in their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidines: Other compounds in this class with similar structures.
Pyridine derivatives: Compounds containing the pyridine ring.
Morpholine derivatives: Compounds containing the morpholine ring.
Uniqueness
Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate is unique due to its combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22ClFN4O3 |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-pyridin-2-yl-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H22ClFN4O3/c1-30-22(29)19-18(13-28-8-10-31-11-9-28)26-21(17-4-2-3-7-25-17)27-20(19)15-6-5-14(24)12-16(15)23/h2-7,12,20H,8-11,13H2,1H3,(H,26,27) |
InChI Key |
WZRJKZMQLKBABG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















